4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride
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Overview
Description
4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl3N3 and a molecular weight of 258.576 g/mol . This compound is characterized by the presence of a chloro group, a cyclopentyl ring, and a pyrazolamine structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the chloro and cyclopentyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of the research .
Comparison with Similar Compounds
4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride can be compared with other similar compounds, such as:
4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine: Lacks the dihydrochloride component.
1-Cyclopentyl-1H-pyrazol-3-amine: Lacks the chloro group.
4-Chloro-1H-pyrazol-3-amine: Lacks the cyclopentyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-1-cyclopentylpyrazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3.2ClH/c9-7-5-12(11-8(7)10)6-3-1-2-4-6;;/h5-6H,1-4H2,(H2,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFQMGDMCRVBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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